Benzenamine, N-3-butynyl-N-methyl-
Overview
Description
Benzenamine, N-3-butynyl-N-methyl- is an organic compound with the molecular formula C11H13N It is a derivative of benzenamine (aniline) where the hydrogen atoms on the nitrogen are replaced by a 3-butynyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-3-butynyl-N-methyl- typically involves the alkylation of aniline. One common method is the reaction of aniline with 3-butynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the substitution reaction. The resulting product is then purified through standard techniques such as distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of Benzenamine, N-3-butynyl-N-methyl- follows similar principles but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-3-butynyl-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butynyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides of Benzenamine, N-3-butynyl-N-methyl-.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenamine, N-3-butynyl-N-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenamine, N-3-butynyl-N-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzymatic activity. The butynyl group can participate in click chemistry reactions, making it a valuable tool in bioconjugation and molecular labeling.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N-3-butynyl-: Lacks the methyl group on the nitrogen.
Benzenamine, N-methyl-: Lacks the butynyl group.
Benzenamine, N-3-butynyl-N-ethyl-: Has an ethyl group instead of a methyl group on the nitrogen.
Uniqueness
Benzenamine, N-3-butynyl-N-methyl- is unique due to the presence of both the butynyl and methyl groups on the nitrogen atom. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications, making it a versatile compound in various applications.
Properties
IUPAC Name |
N-but-3-ynyl-N-methylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-3-4-10-12(2)11-8-6-5-7-9-11/h1,5-9H,4,10H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSNCSAARRCSPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393197 | |
Record name | Benzenamine, N-3-butynyl-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137273-33-7 | |
Record name | Benzenamine, N-3-butynyl-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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